(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
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Overview
Description
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid typically involves the bromination of phenylacetic acid derivatives followed by hydroxylation. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: (2R)-2-(3-bromophenyl)-2-oxoacetic acid.
Reduction: (2R)-2-phenyl-2-hydroxyacetic acid.
Substitution: (2R)-2-(3-substituted phenyl)-2-hydroxyacetic acid.
Scientific Research Applications
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming strong interactions with their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid
Uniqueness
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the bromine atom can influence the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7BrO3 |
---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |
InChI Key |
CBEMVOYIUQADIA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)O |
Origin of Product |
United States |
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